(Tetrazol-5-yl)glycine (Tet-Gly, LY-285,265) is a molecule studied in scientific research for its potent and selective interaction with NMDA receptors, a type of glutamate receptor in the brain Wikipedia: . Here's a breakdown of its key applications:
(Tetrazol-5-yl)glycine acts as a powerful agonist for the NMDA receptor, meaning it binds and activates the receptor to a greater extent than the natural neurotransmitter, glutamate PubMed: . Research has shown it to be around 20 times more potent than NMDA itself Tocris Bioscience: . This makes it a valuable tool for studying NMDA receptor function and its role in various neurological processes.
Due to its potent activation of NMDA receptors, (Tetrazol-5-yl)glycine can induce excitotoxicity, a condition where excessive neuronal stimulation leads to cell death PubMed: . This property makes it useful for researchers investigating excitotoxicity and its contribution to neurodegenerative diseases like Alzheimer's and Parkinson's disease.
(Tetrazol-5-yl)glycine has been shown to be a potent convulsant, triggering seizures in animal models PubMed: . This characteristic makes it a valuable tool for studying epilepsy and developing new anti-epileptic drugs.
(RS)-(tetrazol-5-yl)glycine is a chemical compound that acts as a potent agonist for the N-methyl-D-aspartate receptor, which is crucial in various neurological processes. Its molecular formula is C₃H₅N₅O₂, and it has a molecular weight of 143.106 g/mol . This compound is recognized for its structural novelty and significant potency compared to other NMDA receptor agonists, being approximately 20 times more active than glutamate itself .
(Tetrazol-5-yl)glycine acts as a potent agonist at the NMDA receptor. It binds to the glutamate binding site on the receptor with higher affinity than glutamate, the natural NMDA receptor ligand []. This binding triggers the opening of the NMDA receptor channel, allowing calcium ions to enter the cell and leading to various downstream signaling pathways involved in learning, memory, and excitotoxicity [].
(Tetrazol-5-yl)glycine is a potent neuroactive compound and should be handled with caution in a research setting.
The synthesis of (RS)-(tetrazol-5-yl)glycine typically involves multi-step organic reactions. One common method includes the reaction of glycine with tetrazole derivatives under specific conditions to yield the desired compound. The exact conditions can vary based on the desired yield and purity but generally involve standard organic synthesis techniques such as condensation reactions and purification through crystallization or chromatography .
(RS)-(tetrazol-5-yl)glycine has several applications in research, particularly in neuroscience. Its potency as an NMDA receptor agonist makes it valuable for studying synaptic transmission and plasticity. Additionally, it is used in experimental models of neurological diseases to understand the mechanisms of excitotoxicity and neurodegeneration . Its potential therapeutic implications are also being explored in the context of cognitive enhancement and neuroprotection.
Studies have demonstrated that (RS)-(tetrazol-5-yl)glycine interacts specifically with NMDA receptors, leading to significant physiological responses such as increased neuronal excitability and altered calcium dynamics. These interactions are critical for understanding both normal brain function and pathological conditions where NMDA receptor activity is dysregulated . Further investigations into its interactions with other neurotransmitter systems may provide insights into its broader biological effects.
Several compounds share structural or functional similarities with (RS)-(tetrazol-5-yl)glycine. Below are some notable examples:
| Compound Name | Type | Potency Compared to Glutamate | Unique Features |
|---|---|---|---|
| D,L-(tetrazol-5-yl)glycine | NMDA receptor agonist | Approximately 20 times more | Highly selective for NMDA receptors |
| Glycine | NMDA receptor co-agonist | Less potent than glutamate | Acts as a co-agonist at NMDA receptors |
| 3,5-Dihydroxyphenyl-glycine | Metabotropic glutamate receptor agonist | Varies | Different receptor target |
| N-Methyl-D-Aspartate | NMDA receptor agonist | Baseline | Endogenous ligand for NMDA receptors |
(RS)-(tetrazol-5-yl)glycine's unique structural composition allows it to exhibit a higher potency at NMDA receptors compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
The Kakehi tetrazole synthesis represents one of the most facile and efficient methodologies for preparing 2,5-disubstituted tetrazole derivatives of glycine [1]. This method offers particular advantages for synthesizing diaryltetrazole amino acids through the reaction of aryl aldehydes with arene diazonium salts under mild conditions [1].
The synthesis involves two distinct structural types: Type I tetrazole amino acids with the amino acid motif attached to the C5-aryl ring, and Type II tetrazole amino acids with the motif attached to the N2-aryl ring [1]. For Type I compounds, the convergent synthesis utilizes arene diazonium salts and para-formyl-L-phenylalanine, which is readily prepared through palladium-catalyzed hydroformylation of protected tyrosine triflate [1].
When employing simple phenyldiazonium chloride, optically pure diphenyltetrazole amino acid can be obtained in 41% overall yield over three synthetic steps [1]. The methodology demonstrates enhanced efficiency when preparing para-amino-diphenyltetrazole amino acid derivatives, achieving 50% overall yield over four steps using acetamidophenyl diazonium chloride [1].
For Type II tetrazole amino acids, the synthetic approach involves attachment of the amino acid moiety to phenyl diazonium chloride, formed from protected 4-amino-phenylalanine derivatives. Subsequent Kakehi tetrazole synthesis with benzaldehyde followed by deprotection yields the target tetrazole amino acid with an excellent 65% yield over four steps [1].
The reaction conditions typically require mild temperatures ranging from room temperature to 60°C, making this approach particularly attractive for preserving the integrity of sensitive amino acid functionalities [1]. The method exhibits excellent functional group tolerance and provides reliable access to structurally diverse tetrazole-containing amino acids [1].
The alkylation of glycine Schiff bases represents a versatile and well-established methodology for synthesizing tetrazole analogs of amino acids [2] [3]. This approach enables the preparation of both racemic and enantioenriched natural and unnatural amino acids through phase-transfer catalyzed reactions [3].
The methodology utilizes benzophenone imines of glycine esters as key starting materials, which can be prepared through two distinct routes. The classical method involves direct condensation of benzophenone with glycine ethyl ester in the presence of titanium tetrachloride etherate, followed by flame distillation and recrystallization [3]. A more efficient modern approach employs transimination of benzophenone imine with hydrochloride salts of amino acid esters in methylene chloride at room temperature for 24 hours [3].
The alkylation process proceeds through treatment of the benzophenone imine of glycine ethyl ester with tetrazole-containing alkyl halides under phase-transfer conditions using solid sodium hydroxide as catalyst in dimethylformamide at 25°C [2] [3]. This methodology demonstrates excellent yields ranging from 63% to 69% for monoaryl tetrazole amino acids [1].
Key advantages of this approach include the ability to perform asymmetric synthesis when utilizing chiral auxiliaries or catalysts [2]. The method accommodates various tetrazole-containing alkyl halides, including N-phenyltetrazole-5-methyl iodide and benzyl bromide derivatives [1]. The protecting group strategy enables clean deprotection to afford the target amino acids in excellent yields while maintaining stereochemical integrity [1].
The scope of the alkylation methodology extends to the synthesis of both Type I and Type II monoaryltetrazole amino acids [1]. Type I compounds feature the tetrazole moiety directly attached to the amino acid framework, while Type II derivatives incorporate the tetrazole ring through benzyl linkages [1].
Click chemistry approaches for tetrazole ring formation have emerged as powerful tools for bioorthogonal synthesis of tetrazole-containing amino acids [4]. The photoinduced 1,3-dipolar cycloaddition represents a particularly attractive click chemistry variant that enables spatial and temporal control over tetrazole formation [4].
The methodology involves photoirradiation at 302 nm using handheld ultraviolet lamps to generate highly reactive nitrile imine dipoles from tetrazole precursors [1] [4]. These dipoles undergo selective [3+2] cycloaddition with alkenes in aqueous buffer systems, achieving excellent yields of 93% to 99% for target cycloaddition products [1].
The click chemistry approach demonstrates remarkable functional group tolerance and operates efficiently in biological buffer systems such as acetonitrile/phosphate buffered saline mixtures (1:1) [1]. The reaction conditions are exceptionally mild, proceeding at room temperature with short irradiation times ranging from 2 to 3 hours [1].
Mechanistic studies reveal that diaryltetrazole amino acids generate significantly more stable nitrile imine intermediates compared to monoaryltetrazole derivatives [1]. The enhanced stability arises from resonance stabilization, with diaryltetrazole-derived nitrile imines exhibiting half-lives of approximately 5 seconds in aqueous media [1].
The methodology enables the synthesis of photoreactive tetrazole amino acids that serve as chemical models for protein post-translational modifications including lipidation and phosphorylation [1]. The bioorthogonal nature of the reaction makes it particularly valuable for site-specific protein labeling and chemical biology applications [4].
Recent advances in click chemistry have extended to two-photon excitation processes, providing enhanced spatiotemporal control through decreased light scattering of near-infrared light and improved three-dimensional localization [4]. These developments further expand the utility of click chemistry approaches for tetrazole synthesis in complex biological systems.
The purification and characterization of (RS)-(tetrazol-5-yl)glycine requires comprehensive analytical protocols to ensure compound identity, purity, and structural integrity [5] [6]. Modern analytical approaches combine multiple complementary techniques to provide definitive characterization data.
High Performance Liquid Chromatography (HPLC) serves as the primary method for purity assessment and impurity profiling [5] [6]. Standard conditions employ C18 reverse-phase columns with gradient elution using acetonitrile-water mobile phases and ultraviolet detection at 220-254 nm [5] [6]. Purity specifications typically require greater than 95% by HPLC analysis for synthetic intermediates and final products [1] [6].
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation through characteristic signal patterns [7] [8]. Proton NMR spectra in deuterated dimethyl sulfoxide reveal the diagnostic tetrazole C-H signal at 8.9-9.8 ppm as a characteristic singlet [7] [8]. Additional features include amino acid proton signals and exchangeable NH protons observable through deuterium oxide exchange experiments [8].
Carbon-13 NMR spectroscopy enables elucidation of the complete carbon framework, with tetrazole ring carbons appearing at 155-160 ppm and amino acid carbons distributed throughout the 50-180 ppm region [8] [9]. The tetrazole carbon typically exhibits characteristic splitting patterns that confirm ring formation and substitution patterns [8].
Fourier Transform Infrared (FT-IR) spectroscopy provides functional group identification through characteristic absorption bands [8] [10]. Key diagnostic features include N-H stretching frequencies at 3200-3400 cm⁻¹ and C=N stretching vibrations at 1600-1700 cm⁻¹ [8] [10]. The tetrazole ring formation is confirmed by the appearance of characteristic N-N stretching modes and the absence of starting material absorption bands [8].
Mass spectrometry analysis using electrospray ionization provides molecular weight confirmation and fragmentation pattern analysis [11] [12]. The molecular ion for (RS)-(tetrazol-5-yl)glycine appears at m/z 144 [M+H]⁺ in positive mode [12]. Characteristic fragmentation includes loss of hydrazoic acid (HN₃) from the tetrazole ring under positive ionization conditions [11].
Melting point determination serves as a rapid purity assessment tool, with pure compounds exhibiting sharp, well-defined melting transitions [8] [9]. The method provides immediate feedback on synthetic success and compound purity during reaction optimization [9].
Purification protocols typically employ recrystallization from appropriate solvent systems such as ethanol-water mixtures or preparative HPLC using gradient elution conditions [5] [13]. Column chromatography on silica gel provides effective separation of synthetic intermediates and byproducts [1] [8].
The synthesis of structural analogs and derivatives of (RS)-(tetrazol-5-yl)glycine encompasses diverse chemical modifications designed to explore structure-activity relationships and expand pharmaceutical applications [14] [15]. These derivatives include stereochemical variants, N-substituted analogs, and peptide incorporations.
Stereochemical analogs represent a significant class of derivatives, including allo-configured isomers and individual enantiomers [16]. The synthesis of these compounds employs asymmetric methodologies utilizing chiral auxiliaries or enantioselective catalysts [2] [15]. Typical yields for stereochemically pure analogs range from 70% to 92% depending on the specific synthetic approach [2].
N-methylated derivatives offer altered pharmacokinetic properties and metabolic stability [16]. These compounds are accessed through reductive amination protocols or direct alkylation of amino groups under controlled conditions [15]. The N-methylation process typically proceeds in 68% to 85% yield while maintaining the tetrazole ring integrity [15].
Diaryltetrazole amino acid analogs incorporate additional aromatic substitution patterns to enhance photoreactivity and biological activity [1]. The synthesis utilizes modified Kakehi protocols with substituted diazonium salts and aldehydes, achieving yields of 41% to 65% over multi-step sequences [1]. These compounds demonstrate enhanced photochemical properties suitable for bioorthogonal applications [1].
Tetrazole peptide analogs represent sophisticated derivatives incorporating the tetrazole moiety within peptide frameworks [15] [17]. Solid-phase peptide synthesis methodologies enable the preparation of these compounds using Fmoc chemistry protocols [15]. The tetrazole amino acids serve as cis-amide bond mimetics, providing enhanced proteolytic stability [15] [17].
Protected derivatives utilizing Fmoc and Boc protecting groups serve as versatile synthetic intermediates [15] [18]. These compounds enable complex synthetic transformations while preserving amino acid functionality. Standard protection protocols achieve 80% to 95% yields for protected intermediates [15].
Gamma and delta amino acid analogs extend the structural diversity through homologation strategies [17]. These derivatives are synthesized through Wittig-type condensations followed by tetrazole ring formation, typically yielding 40% to 67% of target compounds [17]. The extended carbon chain analogs provide increased conformational flexibility and altered biological properties [17].
Bioisosteric derivatives replace carboxylic acid functionalities with tetrazole rings to enhance metabolic stability [14]. These modifications exploit the similar pKa values of tetrazoles (4.9) and carboxylic acids (4.2-4.4) while providing improved lipophilicity and membrane penetration [14]. The tetrazole bioisosteres demonstrate enhanced binding affinity and prolonged biological half-lives [14].
Recent developments include fluorinated analogs and heterocyclic substituted derivatives that further expand the chemical space available for drug discovery applications [19]. These advanced analogs incorporate modern synthetic methodologies including transition metal-catalyzed coupling reactions and multicomponent synthetic approaches [14].